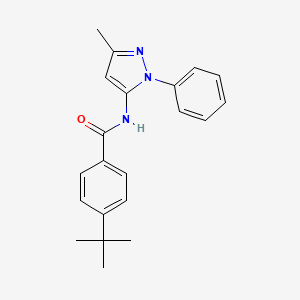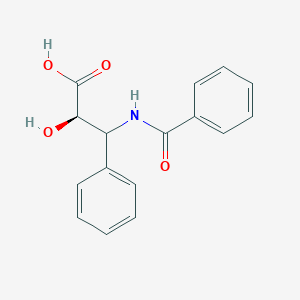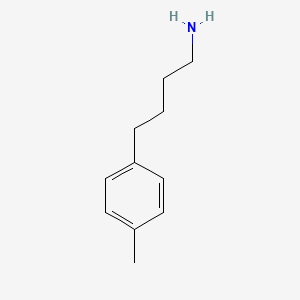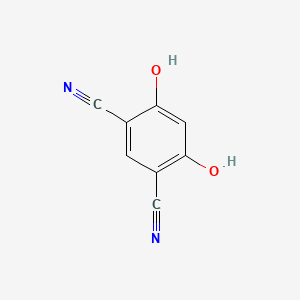
N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide, commonly known as FTCS, is a chemical compound with potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties. However, the focus of
Mécanisme D'action
FTCS inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the hydration of carbon dioxide. This inhibition leads to a decrease in the concentration of bicarbonate ions, which can have various physiological effects.
Biochemical and Physiological Effects
FTCS has been shown to have various biochemical and physiological effects in scientific research. For example, it has been shown to inhibit the growth of tumor cells in vitro by inducing cell cycle arrest and apoptosis. Additionally, FTCS has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
FTCS has several advantages for use in lab experiments. Firstly, it is a highly specific inhibitor of carbonic anhydrase, which allows for precise targeting of this enzyme. Secondly, it is relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also limitations to the use of FTCS in lab experiments. For example, it has relatively low solubility in water, which can limit its use in aqueous environments.
Orientations Futures
There are several potential future directions for the use of FTCS in scientific research. Firstly, it could be used in the development of new anticancer drugs that target carbonic anhydrase. Secondly, it could be used in the development of new anti-inflammatory drugs that target pro-inflammatory cytokines. Additionally, FTCS could be used in the study of carbonic anhydrase enzymes in various physiological processes, such as respiration and acid-base balance.
Conclusion
In conclusion, N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide has potential applications in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. It has various biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are also several potential future directions for its use in scientific research.
Méthodes De Synthèse
FTCS can be synthesized through a multistep process involving the condensation of 2-fluorobenzaldehyde with 1,3,4-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine followed by sulfonation with sulfuric acid. The resulting product is then purified through recrystallization to obtain pure FTCS.
Applications De Recherche Scientifique
FTCS has potential applications in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. These enzymes are involved in various physiological processes such as respiration, acid-base balance, and ion transport.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide involves the reaction of 2-fluoroaniline with 1,3,4-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-sulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2-fluoroaniline", "1,3,4-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-sulfonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 2-fluoroaniline to a solution of 1,3,4-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-sulfonyl chloride in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Filter the resulting precipitate and wash with cold dichloromethane.", "Dry the product under vacuum to obtain N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide." ] } | |
Numéro CAS |
893339-90-7 |
Formule moléculaire |
C13H14FN3O4S |
Poids moléculaire |
327.33 |
Nom IUPAC |
N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
InChI |
InChI=1S/C13H14FN3O4S/c1-8-11(12(18)17(3)13(19)16(8)2)22(20,21)15-10-7-5-4-6-9(10)14/h4-7,15H,1-3H3 |
Clé InChI |
AVEHXQONKDILEG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=CC=C2F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2975954.png)
![N'-(2,4-difluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2975957.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine](/img/structure/B2975958.png)
![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2975959.png)

![Ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2975962.png)


![(E)-4-(Dimethylamino)-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-enamide](/img/structure/B2975968.png)
![4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl](/img/structure/B2975969.png)
![N-phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2975971.png)
![7-butyl-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2975973.png)